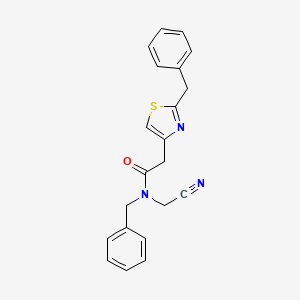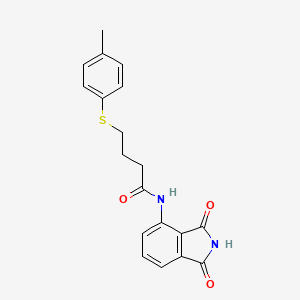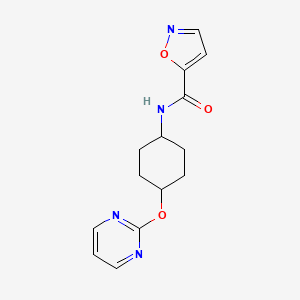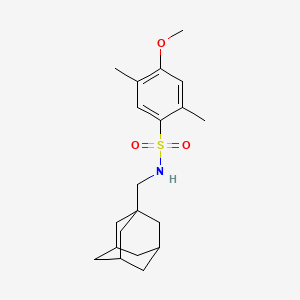
N-benzyl-2-(2-benzyl-1,3-thiazol-4-yl)-N-(cyanomethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-(2-benzyl-1,3-thiazol-4-yl)-N-(cyanomethyl)acetamide, commonly known as BTA-EG6, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, biochemistry, and materials science.
Mecanismo De Acción
The mechanism of action of BTA-EG6 involves its ability to bind to the active site of the proteasome, thereby inhibiting its activity and leading to the accumulation of misfolded and damaged proteins in cancer cells. This accumulation ultimately triggers apoptosis, resulting in the death of cancer cells. Additionally, BTA-EG6 has been shown to inhibit the activity of bacterial enzymes, leading to the disruption of bacterial cell membrane integrity and subsequent cell death.
Biochemical and physiological effects:
BTA-EG6 has been shown to exhibit low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. Additionally, studies have demonstrated that BTA-EG6 can effectively penetrate cell membranes, allowing it to target cancer cells and bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of BTA-EG6 is its ability to selectively target cancer cells and bacteria, while exhibiting low toxicity towards healthy cells. Additionally, BTA-EG6 has shown potential for use in combination with other anti-cancer agents, leading to enhanced efficacy. However, one of the limitations of BTA-EG6 is its relatively low solubility in aqueous solutions, which can hinder its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the research and development of BTA-EG6. One area of interest is the optimization of the synthesis method to improve the yield and purity of BTA-EG6. Additionally, further studies are needed to fully elucidate the mechanism of action of BTA-EG6 and its potential applications in the treatment of various diseases. Finally, the development of novel formulations and delivery methods for BTA-EG6 could enhance its efficacy and broaden its potential applications.
Métodos De Síntesis
The synthesis of BTA-EG6 involves a multi-step process that includes the reaction of benzyl bromide with thiosemicarbazide to form 2-benzyl-1,3-thiazole-4-carbohydrazide, which is then reacted with benzyl bromide and acetic anhydride to form 2-(2-benzyl-1,3-thiazol-4-yl)acetohydrazide. This intermediate is then reacted with cyanomethyl bromide and purified to obtain BTA-EG6.
Aplicaciones Científicas De Investigación
BTA-EG6 has been extensively studied for its potential applications in medicinal chemistry, particularly as an anti-cancer agent. Studies have shown that BTA-EG6 can induce apoptosis in cancer cells by inhibiting the activity of the proteasome, which is responsible for degrading proteins that regulate cell growth and survival. Additionally, BTA-EG6 has shown potential as an antibacterial agent, with studies demonstrating its ability to inhibit the growth of various bacterial strains.
Propiedades
IUPAC Name |
N-benzyl-2-(2-benzyl-1,3-thiazol-4-yl)-N-(cyanomethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c22-11-12-24(15-18-9-5-2-6-10-18)21(25)14-19-16-26-20(23-19)13-17-7-3-1-4-8-17/h1-10,16H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZUGCOTWDGTRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=CS2)CC(=O)N(CC#N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-1-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]indole-2,3-dione](/img/structure/B2473110.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3,3-dimethylbutanamide](/img/structure/B2473111.png)

![3-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2473115.png)

![6-Acetyl-2-(4-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2473118.png)

![(4-Methyl-1,2,3-thiadiazol-5-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2473122.png)
![Methyl {[2-(4-methoxyphenyl)-6-nitroquinolin-4-yl]oxy}acetate](/img/structure/B2473123.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methoxybenzamide](/img/structure/B2473126.png)


